molecular formula C14H15N3O3 B2931076 N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide CAS No. 1424271-97-5

N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide

Cat. No.: B2931076
CAS No.: 1424271-97-5
M. Wt: 273.292
InChI Key: FDADASICWKOHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide: is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a benzamide core with a nitro group at the 3-position, a cyanocyclobutyl group, and two methyl groups at the nitrogen and 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide typically involves the following steps:

    Formation of the cyanocyclobutyl group: This can be achieved through the reaction of cyclobutylamine with cyanogen bromide under controlled conditions.

    Nitration of the benzamide core: The benzamide core can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Coupling of the cyanocyclobutyl group with the nitrated benzamide: This step involves the reaction of the nitrated benzamide with the cyanocyclobutyl group in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyanocyclobutyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

  • N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide
  • N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide
  • N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide

Comparison: N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the cyanocyclobutyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-11(5-3-6-12(10)17(19)20)13(18)16(2)14(9-15)7-4-8-14/h3,5-6H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADASICWKOHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.